(3-Chloro-4-cyclopropoxyphenyl)(methyl)sulfane
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Overview
Description
(3-Chloro-4-cyclopropoxyphenyl)(methyl)sulfane is an organic compound characterized by the presence of a chloro group, a cyclopropoxy group, and a methylsulfane group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4-cyclopropoxyphenyl)(methyl)sulfane typically involves the reaction of 3-chloro-4-cyclopropoxyphenol with methylsulfanyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-4-cyclopropoxyphenyl)(methyl)sulfane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA), and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like ammonia, primary or secondary amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
(3-Chloro-4-cyclopropoxyphenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3-Chloro-4-cyclopropoxyphenyl)(methyl)sulfane involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved may include binding to active sites, altering enzyme activity, or modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- (3-Chloro-4-isopropoxyphenyl)(methyl)sulfane
- (3-Chloro-4-methylphenyl)(methyl)sulfane
- 4-Chloro-3-nitrophenyl methyl sulfone
Uniqueness
(3-Chloro-4-cyclopropoxyphenyl)(methyl)sulfane is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This makes it different from similar compounds that may have other substituents such as isopropoxy or methyl groups. The cyclopropoxy group can influence the compound’s reactivity, stability, and interaction with biological targets.
Properties
Molecular Formula |
C10H11ClOS |
---|---|
Molecular Weight |
214.71 g/mol |
IUPAC Name |
2-chloro-1-cyclopropyloxy-4-methylsulfanylbenzene |
InChI |
InChI=1S/C10H11ClOS/c1-13-8-4-5-10(9(11)6-8)12-7-2-3-7/h4-7H,2-3H2,1H3 |
InChI Key |
OJRIMKZHVJVOEG-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=C(C=C1)OC2CC2)Cl |
Origin of Product |
United States |
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